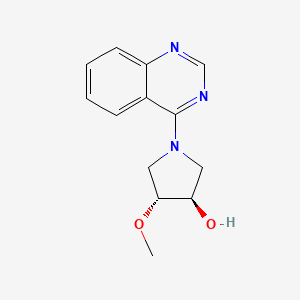![molecular formula C9H19NO3S B7336802 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336802.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide, also known as NDM-1, is a bacterial enzyme that has become a major concern in the medical field due to its ability to confer resistance to a wide range of antibiotics. The enzyme was first identified in 2008 in a patient in Sweden who had acquired an infection while travelling in India. Since then, NDM-1 has been found in bacteria from all over the world and is considered a global health threat.
作用機序
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide confers antibiotic resistance by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This is accomplished through a process known as hydrolysis, which involves the addition of a water molecule to the beta-lactam ring, breaking it apart.
Biochemical and Physiological Effects
This compound has no direct biochemical or physiological effects in humans. However, the resistance it confers to antibiotics can have serious consequences for patients with bacterial infections, as it limits the available treatment options and can lead to increased morbidity and mortality.
実験室実験の利点と制限
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide has been used as a tool in laboratory experiments to study antibiotic resistance and to test the efficacy of new antibiotics. However, there are limitations to using this compound in this way, as it is a highly specialized enzyme that is only found in certain bacteria. Additionally, the use of this compound in laboratory experiments raises ethical concerns, as it could potentially contribute to the spread of antibiotic resistance.
将来の方向性
There are several areas of research that are currently being pursued with regards to N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide. These include:
1. Development of new antibiotics that are effective against this compound-producing bacteria.
2. Identification of alternative strategies for treating bacterial infections, such as phage therapy or immunotherapy.
3. Development of rapid diagnostic tests to identify this compound-producing bacteria in clinical settings.
4. Investigation of the mechanisms by which this compound is transferred between bacteria, in order to develop strategies to prevent its spread.
5. Exploration of the role of environmental factors in the emergence and spread of antibiotic resistance, including the use of antibiotics in agriculture and the environment.
In conclusion, this compound, or this compound, is a bacterial enzyme that confers resistance to a wide range of antibiotics. While it has no direct biochemical or physiological effects in humans, its ability to limit the available treatment options for bacterial infections makes it a major concern in the medical field. Ongoing research is focused on understanding its mechanism of action, developing new antibiotics, and identifying strategies to prevent its spread.
合成法
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide is a protein that is produced by certain bacteria. The gene that codes for this compound can be transferred between bacteria, allowing the resistance to spread rapidly. The exact mechanism by which this compound confers resistance is not fully understood, but it is believed to hydrolyze a broad range of beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.
科学的研究の応用
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide has been the subject of extensive scientific research, with studies focusing on understanding its mechanism of action, identifying new antibiotics that are effective against this compound-producing bacteria, and developing strategies to prevent the spread of this compound.
特性
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-7(2)8(6-11)10-14(12,13)9(3)4-5-9/h7-8,10-11H,4-6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFAWIQUNCIQY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NS(=O)(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NS(=O)(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)

![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)
![(3S,4R)-4-[(7-methyl-1,3-benzothiazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336785.png)
![5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
![1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
![(1R,2R)-N-[(4-chloro-2,5-difluorophenyl)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7336831.png)
![3-ethoxy-N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-1,2-oxazole-5-carboxamide](/img/structure/B7336835.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
